molecular formula C19H18N4O5S B2446179 N-(2,5-dimethoxyphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 851079-75-9

N-(2,5-dimethoxyphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2446179
CAS No.: 851079-75-9
M. Wt: 414.44
InChI Key: SDFHVWQKGHERDC-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound that features a combination of aromatic and heterocyclic structures

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5S/c1-27-15-7-8-17(28-2)16(11-15)21-18(24)12-29-19-20-9-10-22(19)13-3-5-14(6-4-13)23(25)26/h3-11H,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFHVWQKGHERDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Imidazole Ring: Starting with a precursor such as 4-nitroaniline, the imidazole ring can be formed through a cyclization reaction with appropriate reagents.

    Thioether Formation: The imidazole derivative can then be reacted with a thiol compound to introduce the thioether linkage.

    Acetamide Formation: Finally, the acetamide group can be introduced through an acylation reaction with an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethoxyphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)ethanamide
  • N-(2,5-dimethoxyphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)propionamide

Uniqueness

N-(2,5-dimethoxyphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

N-(2,5-dimethoxyphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects, supported by data tables and relevant case studies.

The synthesis of this compound typically involves the reaction of 2,5-dimethoxyphenyl acetamide with a thioether derivative of 4-nitrophenyl imidazole. The reaction conditions usually require a base such as triethylamine or potassium carbonate in an organic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound is believed to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the EGFR and Src pathways.
  • Cell Line Studies : In vitro studies showed that derivatives of this compound have IC50 values in the low micromolar range against various cancer cell lines, including:
    • MCF7 (breast cancer): IC50 = 1.95 µM
    • HCT116 (colon cancer): IC50 = 2.36 µM
    • PC3 (prostate cancer): IC50 = 3.45 µM
Cell LineIC50 (µM)Reference
MCF71.95
HCT1162.36
PC33.45

Enzyme Inhibition

The compound also exhibits inhibitory activity against certain enzymes that are critical in cancer metabolism:

  • Alkaline Phosphatase (ALP) : Inhibition studies revealed an IC50 value of approximately 0.420 ± 0.012 μM for related compounds, indicating strong potential for therapeutic applications in managing cancer-related metabolic disorders .

Study on Anticancer Efficacy

A recent study evaluated a series of thioacetamides, including this compound, for their anticancer activity against multiple cell lines. The results indicated that these compounds significantly reduced cell viability in a dose-dependent manner.

Molecular Docking Studies

Molecular docking simulations have been performed to predict the binding affinity of this compound with target proteins involved in cancer signaling pathways. These studies suggest favorable interactions with the active sites of EGFR and Src kinases, supporting the observed biological activity .

Q & A

Basic: What are the key synthetic steps for preparing N-(2,5-dimethoxyphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Imidazole Ring Formation : Condensation of aldehydes with amines and thiols under acidic/basic conditions to construct the imidazole core .

Nitrophenyl Group Introduction : Electrophilic aromatic substitution or Suzuki coupling to attach the 4-nitrophenyl group to the imidazole ring .

Thioacetamide Moiety Incorporation : Reaction with thioacetic acid derivatives to introduce the thioether linkage .

Final Coupling : Use of coupling reagents (e.g., EDC/HOBt) to attach the 2,5-dimethoxyphenylacetamide group to the imidazole-thioether intermediate .
Key Optimization : Temperature control (e.g., reflux for imidazole cyclization) and solvent selection (e.g., DMF for coupling reactions) are critical for yield and purity .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions on the phenyl and imidazole rings (e.g., methoxy protons at δ 3.7–3.9 ppm, nitrophenyl aromatic protons at δ 7.5–8.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ peak at m/z 468.08 for C₂₁H₂₀N₄O₅S) .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .
  • X-ray Crystallography : Resolves stereochemical ambiguities and validates solid-state packing interactions .

Advanced: How can researchers design experiments to analyze structure-activity relationships (SAR) for this compound?

Methodological Answer:

Synthesize Structural Analogs : Modify substituents (e.g., replace 4-nitrophenyl with 4-chlorophenyl or 4-methoxyphenyl) to assess electronic effects on bioactivity .

Biological Assays : Test analogs against target systems (e.g., cancer cell lines) using standardized protocols (e.g., MTT assay for cytotoxicity; IC₅₀ values for potency comparison) .

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to enzymes like cytochrome P450 or kinase targets .

Data Correlation : Compare experimental IC₅₀ values with computed binding energies to identify critical substituent interactions .

Advanced: How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

  • Standardize Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time to minimize variability .
  • Dose-Response Validation : Repeat assays with a wider concentration range (e.g., 0.1–100 µM) to confirm activity thresholds .
  • Metabolic Stability Testing : Use liver microsomes to assess compound degradation rates, which may explain discrepancies in in vitro vs. in vivo results .
  • Structural Confirmation : Re-characterize disputed batches via NMR/X-ray to rule out synthetic impurities or isomerization .

Advanced: What computational strategies predict interactions between this compound and biological targets?

Methodological Answer:

Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with GROMACS) to study binding stability over time .

Pharmacophore Modeling : Identify essential features (e.g., nitro group H-bond acceptors, hydrophobic phenyl regions) using tools like Schrödinger’s Phase .

ADMET Prediction : Use QSAR models (e.g., SwissADME) to forecast bioavailability, toxicity, and blood-brain barrier penetration .

Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding free energies and rank analog potencies .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological Answer:

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for coupling steps to enhance efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF) for imidazole ring formation; DMF may improve solubility .
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., 150°C for 10 min vs. 24 hr reflux) .
  • Purification Techniques : Employ flash chromatography (hexane/EtOAc gradient) or recrystallization (MeOH/CH₂Cl₂) to isolate high-purity product .

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